Cas no 183948-71-2 (Cyclopentaneaceticacid, 3-oxo-2-(2-pentenyl-2,3-d2)-, [1a,2b(Z)]- (9CI))
183948-71-2 structure
Product Name:Cyclopentaneaceticacid, 3-oxo-2-(2-pentenyl-2,3-d2)-, [1a,2b(Z)]- (9CI)
CAS No:183948-71-2
MF:C12H18O3
MW:212.281847476959
CID:114200
PubChem ID:44629775
Update Time:2025-04-18
Cyclopentaneaceticacid, 3-oxo-2-(2-pentenyl-2,3-d2)-, [1a,2b(Z)]- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentaneaceticacid, 3-oxo-2-(2-pentenyl-2,3-d2)-, [1a,2b(Z)]- (9CI)
- 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid
- (+/-)-JASMONIC ACID-9,10-D2
- DTXSID50659749
- 183948-71-2
- J0005
- {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid
- (+/-)-jasmonic acid-9,10-d2, ca. 96atom%d
- (+/-)-Jasmonic Acid-9,10-d2 ca. 80atom%D (200micro g/mL in Acetonitrile) [Internal standard for qualitative analysis of endogenous Jasmonic Acid]
- (±)-Jasmonic Acid-9,10-d2 ca. 80atom%D (contains ca. 5% (±)-7-epi-Jasmonic Acid-9,10-d2) (200μg/mL in Acetonitrile) [Internal standard for qualitative analysis of endogenous Jasmonic Acid]
- (+/-)-Jasmonic Acid-9,10-d2 ca. 96atom%D (containing ca. 5% of (+/-)-7-epi-Jasmonic Acid-9,10-d2) (200micro g/ml in Acetoniitrile) [Internal standard for qualitative analysis of endogenous Jasmonic Ac
- (+/-)-Jasmonic Acid-9,10-d2 ca. 96atom%D (containing ca. 5% of (+/-)-7-epi-Jasmonic Acid-9,10-d2) (200micro g/ml in Acetonitrile) [Internal standard for qualitative analysis of endogenous Jasmonic Acid]
-
- Inchi: 1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i3D,4D
- InChI Key: ZNJFBWYDHIGLCU-KKLCAENNSA-N
- SMILES: O=C1CCC(CC(=O)O)C1C/C(/[2H])=C(/[2H])\CC
Computed Properties
- Exact Mass: 212.138147924g/mol
- Monoisotopic Mass: 212.138147924g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.4Ų
Cyclopentaneaceticacid, 3-oxo-2-(2-pentenyl-2,3-d2)-, [1a,2b(Z)]- (9CI) Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
183948-71-2 (Cyclopentaneaceticacid, 3-oxo-2-(2-pentenyl-2,3-d2)-, [1a,2b(Z)]- (9CI)) Related Products
- 140631-27-2(CMC_13807)
- 74158-09-1(5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-)
- 6894-38-8((-)-trans Jasmonic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent